2-Ethynyl-5-fluoropyridin-4-amine
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Overview
Description
2-Ethynyl-5-fluoropyridin-4-amine is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-fluoropyridin-4-amine typically involves the introduction of an ethynyl group and a fluorine atom into the pyridine ring. One common method is the reaction of 2-amino-5-fluoropyridine with an ethynylating agent under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-5-fluoropyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced to form different functional groups.
Cyclization Reactions: The compound can undergo cyclization to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different functionalized derivatives .
Scientific Research Applications
2-Ethynyl-5-fluoropyridin-4-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes and receptors.
Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: It serves as a probe in studying biological processes and interactions due to its fluorinated structure.
Mechanism of Action
The mechanism of action of 2-Ethynyl-5-fluoropyridin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, while the ethynyl group can participate in covalent bonding with target molecules. These interactions can modulate the activity of the target proteins and pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: A precursor in the synthesis of 2-Ethynyl-5-fluoropyridin-4-amine.
2-Fluoropyridin-3-amine: Another fluorinated pyridine with similar properties.
3-Ethynyl-5-fluoropyridin-2-amine: A structural isomer with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5FN2 |
---|---|
Molecular Weight |
136.13 g/mol |
IUPAC Name |
2-ethynyl-5-fluoropyridin-4-amine |
InChI |
InChI=1S/C7H5FN2/c1-2-5-3-7(9)6(8)4-10-5/h1,3-4H,(H2,9,10) |
InChI Key |
KMWLFDCFSDCTLV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=N1)F)N |
Origin of Product |
United States |
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